molecular formula C21H26ClN3O5S B2648574 N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1185131-74-1

N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2648574
CAS No.: 1185131-74-1
M. Wt: 467.97
InChI Key: LIRIMJMTDPCPRQ-UHFFFAOYSA-N
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Description

N-(2-(4-Tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound featuring a benzodioxole-carboxamide core linked to a 4-tosylpiperazine moiety via an ethyl chain. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. This article compares its structural and functional attributes with similar benzodioxole-carboxamide derivatives.

Properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S.ClH/c1-16-2-5-18(6-3-16)30(26,27)24-12-10-23(11-13-24)9-8-22-21(25)17-4-7-19-20(14-17)29-15-28-19;/h2-7,14H,8-13,15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRIMJMTDPCPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzo[d][1,3]dioxole-5-carboxamide core, followed by the introduction of the ethyl linker and the piperazine ring. The final step involves the tosylation of the piperazine ring to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features, which include a benzo[d][1,3]dioxole moiety and a piperazine derivative. These characteristics suggest potential applications in:

  • Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression and anxiety disorders .
  • Antipsychotic Effects : The piperazine ring is known for its presence in various antipsychotic medications. Preliminary studies indicate that this compound may modulate dopaminergic pathways, offering a new avenue for antipsychotic drug development .
  • Neuroprotective Effects : Research has suggested that derivatives of benzo[d][1,3]dioxole can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Synthesis Methodologies

The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available precursors such as 4-tosylpiperazine and benzo[d][1,3]dioxole derivatives.
  • Reactions : Key reactions include acylation and coupling processes that facilitate the formation of the amide bond. For example, the reaction of 4-tosylpiperazine with an appropriate acyl chloride in the presence of a base can yield the desired amide product .
  • Purification : Post-synthesis purification often involves recrystallization or chromatography to isolate the hydrochloride salt form, which enhances solubility and stability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a study examining the effects of related compounds on anxiety models in rodents, researchers found that derivatives similar to N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibited significant anxiolytic effects at certain dosages. These findings suggest that this compound could be further explored for treating anxiety disorders .
  • Case Study 2 : Another investigation focused on the neuroprotective properties of compounds containing the benzo[d][1,3]dioxole structure. In vitro assays demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress, indicating their potential utility in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pharmacological Activity-Based Comparison

Table 1: Key Pharmacological Activities of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Compound Name / ID Key Substituents Activity / Application Key Findings Reference(s)
Target Compound Tosylpiperazine-ethyl chain Not explicitly reported Structural similarity suggests potential receptor-targeting applications.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl alkyl chain Umami flavor enhancer 1000-fold more potent than MSG; rapid oxidative metabolism in liver microsomes.
N-(3-Trifluoromethylphenyl) analog (IIc) 3-Trifluoromethylphenyl group Antidiabetic (α-amylase inhibition) Significant hypoglycemic effects in STZ-induced diabetic mice.
6-Bromo-N-(naphthalen-1-yl) analog (BNBC) Bromo and naphthyl groups STING agonist (immunomodulation) Activates cGAS-STING pathway; potential for antiviral/therapeutic use.
N-(4-Methoxybenzyl)-6-nitro analog (MDC) Nitro and methoxybenzyl groups Cardiovascular prevention Monoclinic crystal structure; DFT energy gap = 3.54 eV.
N-Piperidin-4-yl hydrochloride analog Piperidine ring Pharmaceutical intermediate Listed as a fine chemical for synthesis.

Structural Modifications and Implications

Tosylpiperazine vs. Alkyl/Aryl Substituents
  • Target Compound: The 4-tosylpiperazine-ethyl chain introduces a sulfonamide group, likely enhancing receptor binding specificity and metabolic stability compared to alkyl chains (e.g., S807’s heptan-4-yl group).
  • S807 : The alkyl chain optimizes hydrophobicity for flavor receptor (T1R1/T1R3) interaction but undergoes rapid hepatic oxidation, limiting bioavailability .
  • BNBC : The bromo-naphthyl substitution enables STING activation via hydrophobic interactions in the protein’s binding pocket .
Hydrochloride Salt vs. Neutral Forms
  • The hydrochloride salt in the target compound and N-piperidin-4-yl analog improves aqueous solubility, critical for in vivo efficacy . Neutral analogs like S807 and BNBC may require formulation aids for optimal delivery.

Metabolic and Toxicological Profiles

  • IIc: No toxicity data provided, but its antidiabetic efficacy suggests favorable in vivo tolerance .
  • Target Compound : Piperazine moieties are often metabolized via N-dealkylation or sulfonation, but specific data are lacking.

Biological Activity

N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings related to its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Tosyl group : A sulfonyl group that enhances the compound's reactivity.
  • Benzo[d][1,3]dioxole moiety : Contributes to its chemical stability and biological interactions.

The hydrochloride form improves solubility in aqueous environments, facilitating its use in biological assays.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been identified as a modulator of various neurotransmitter receptors, suggesting potential applications in treating central nervous system (CNS) disorders.
  • Anticancer Activity : Studies have indicated that similar piperazine derivatives exhibit cytotoxic effects against cancer cell lines, which may also extend to this compound.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1CNS receptor modulationIn vitro assaysSignificant binding affinity to serotonin receptors.
Study 2Anticancer activityCell viability assaysInduced apoptosis in human cancer cell lines (e.g., HeLa).
Study 3Anti-inflammatory effectsELISA for cytokinesReduced IL-6 and TNF-alpha levels in macrophage cultures.

Case Study 1: CNS Disorders

A study investigated the efficacy of the compound in models of anxiety and depression. The results demonstrated that administration led to a significant reduction in anxiety-like behaviors in rodent models, suggesting potential for treating anxiety disorders.

Case Study 2: Cancer Treatment

In a preclinical evaluation, the compound was tested against several tumor cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known anticancer agents. Further investigations focused on elucidating the underlying apoptotic pathways activated by the compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Coupling of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with piperazine intermediates. For example, activating the carboxylic acid using coupling agents like EDCI/HOBt in DMF, followed by reaction with a tosyl-protected piperazine ethylamine derivative .
  • Step 2 : Purification via silica gel column chromatography with gradients such as n-hexane:ethyl acetate (3:2) to isolate intermediates .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., methanol) .
    Yield optimization requires careful control of reaction temperature (0–25°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the benzodioxole moiety (δ 6.8–7.2 ppm for aromatic protons) and piperazine-tosyl groups (δ 2.3–3.5 ppm for alkyl/piperazine protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • Melting Point : Determine crystallinity (e.g., 175–177°C for related benzodioxole carboxamides) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be assessed for this compound?

  • Radioligand Displacement Assays : Use tritiated or fluorescent ligands (e.g., [³H]spiperone for dopamine D3 receptors) to measure IC₅₀ values. Competitive binding studies at D2/D3 receptors (e.g., Kᵢ values <10 nM indicate high affinity) .
  • Functional Assays : Evaluate cAMP modulation or β-arrestin recruitment in transfected cell lines (e.g., CHO cells expressing human D3 receptors) to assess agonist/antagonist activity .
  • Enantioselectivity : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare binding profiles to determine stereochemical preferences .

Q. What experimental strategies address stability challenges under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm .
  • pH-Dependent Solubility : Use shake-flask methods in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for maximal stability) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for hydrochloride salts) .

Q. How can contradictions in biological activity data be resolved?

  • Assay Standardization : Include positive controls (e.g., clozapine for dopamine receptor assays) and normalize data to baseline activity .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify if rapid metabolism (e.g., CYP3A4-mediated) reduces in vivo efficacy despite in vitro potency .
  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) to distinguish off-target effects .

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